![molecular formula C14H11ClO2 B6320129 (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-80-0](/img/structure/B6320129.png)
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as CCF, is an organic compound that has gained significant attention in various fields of research due to its unique physical and chemical properties. It has a molecular formula of C14H11ClO2 and a molecular weight of 246.69 g/mol .
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of various chalcone derivatives, closely related to (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, have been extensively studied. These studies involve understanding the hydrogen bonding and intermolecular interactions within the crystal structures of such compounds (Girisha, Yathirajan, Jasinski, & Glidewell, 2016), (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018), (Tayade & Waghmare, 2016).
Molecular Conformation and Computational Analysis
The molecular conformation and structural stability of related chalcone compounds have been investigated using density functional theory. These studies provide insights into the charge transfer, hyperconjugative interactions, and the nonlinear optical properties of such molecules (Mary, Raju, Panicker, Al‐Saadi, & Thiemann, 2014), (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Synthesis and Antibacterial Study
Studies have been conducted on the synthesis and structural determination of novel heterocyclic compounds with fragments similar to (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one. These compounds have shown significant antibacterial activity, highlighting their potential in the development of new antibacterial agents (Mehta, 2016).
Antimicrobial and Anticancer Activity
Some chalcone derivatives have been synthesized and studied for their antimicrobial and anticancer activities. This indicates the potential of compounds like (2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in biomedical applications, particularly in developing treatments for various diseases (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-5-8-14(17-10)13(16)7-6-11-3-2-4-12(15)9-11/h2-9H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJEQDLNUTVJK-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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